molecular formula C17H16Cl3NO4 B3118797 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242471-99-4

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B3118797
CAS RN: 242471-99-4
M. Wt: 404.7 g/mol
InChI Key: PWVORTNITVCPCU-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C17H16Cl3NO4 and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have synthesized various derivatives and analogs of pyridinecarboxylates, including compounds similar to the one , demonstrating their potential in chemical synthesis and drug design (Dubois et al., 1996), (Iwanami et al., 1964).

Pharmacological Activities

  • Some studies have focused on the synthesis and cardiotonic activity of pyridinecarboxylate derivatives. These compounds, including ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, have shown potential in influencing heart muscle contractility (Mosti et al., 1992), (Mosti et al., 1993).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of novel chemical structures, contributing to the development of new pharmacologically active agents. These include the synthesis of various ethyl esters and their conversion to carboxylic acids (Sakoda et al., 1992), (Mosti et al., 1994).

Antibacterial Properties

  • Some derivatives of pyridinecarboxylates have been studied for their antibacterial properties, offering insights into new antimicrobial agents (Hirose et al., 1982).

Chemotherapeutic Applications

  • Research has also been conducted on the synthesis of pyridinecarboxylic acid derivatives for potential use in chemotherapy (Balogh et al., 1980).

properties

IUPAC Name

2-ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO4/c1-2-24-5-6-25-17(23)12-7-15(20)16(22)21(10-12)9-11-3-4-13(18)8-14(11)19/h3-4,7-8,10H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVORTNITVCPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119264
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

CAS RN

242471-99-4
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242471-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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